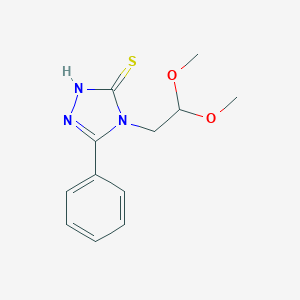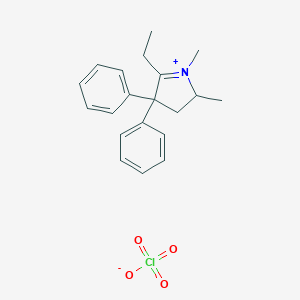
Ethyl (2,4-dimethyloxazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2,4-dimethyloxazol-5-yl)carbamate, commonly known as ethoxycarbonyloxime or simply EOC, is a chemical compound that has been widely used in scientific research for its unique properties. EOC is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain. This makes it a valuable tool for studying the role of acetylcholine in various physiological and pathological processes. In
Mecanismo De Acción
EOC acts as a reversible inhibitor of acetylcholinesterase, binding to the enzyme's active site and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can result in increased cholinergic activity. The exact mechanism of action of EOC is still being studied, but it is believed to involve the formation of a covalent bond between EOC and the enzyme's active site.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of EOC are primarily related to its inhibition of acetylcholinesterase. This can lead to increased cholinergic activity, which can have a variety of effects on the body. For example, increased cholinergic activity in the brain can lead to improved cognitive function, while increased cholinergic activity in the cardiovascular system can lead to decreased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using EOC in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on various physiological and pathological processes in a controlled environment. However, there are also limitations to using EOC. For example, its potency can make it difficult to control the degree of inhibition, and its effects may be influenced by factors such as pH and temperature.
Direcciones Futuras
There are many potential future directions for research involving EOC. One area of interest is the development of new drugs that target acetylcholinesterase, based on the structure of EOC. Another area of interest is the study of the effects of EOC on other neurotransmitters and enzymes, to better understand its mechanism of action. Additionally, EOC could be used in combination with other drugs to study their interactions and potential synergistic effects.
Métodos De Síntesis
EOC can be synthesized by reacting ethyl chloroformate with 2,4-dimethyloxazole-5-amine in the presence of sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to yield EOC in high purity. This synthesis method has been well-established and has been used to produce EOC for research purposes for many years.
Aplicaciones Científicas De Investigación
EOC has been extensively used in scientific research as an acetylcholinesterase inhibitor. It has been used to study the role of acetylcholine in various physiological and pathological processes, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis. EOC has also been used to study the effects of acetylcholine on the cardiovascular system, respiratory system, and gastrointestinal system.
Propiedades
Número CAS |
132334-50-0 |
|---|---|
Nombre del producto |
Ethyl (2,4-dimethyloxazol-5-yl)carbamate |
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl N-(2,4-dimethyl-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)10-7-5(2)9-6(3)13-7/h4H2,1-3H3,(H,10,11) |
Clave InChI |
YNSAFEHXWGDMBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(N=C(O1)C)C |
SMILES canónico |
CCOC(=O)NC1=C(N=C(O1)C)C |
Sinónimos |
Carbamic acid, (2,4-dimethyl-5-oxazolyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



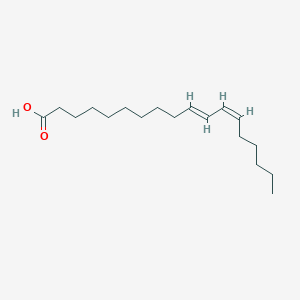
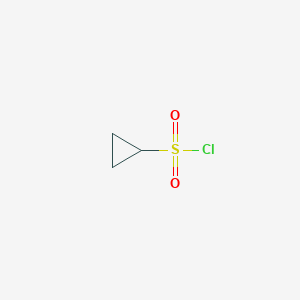
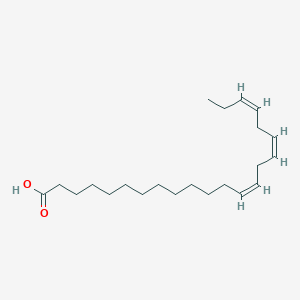
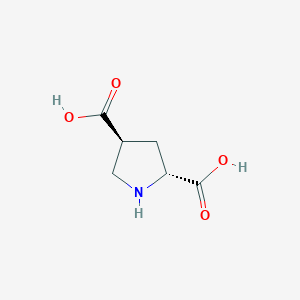
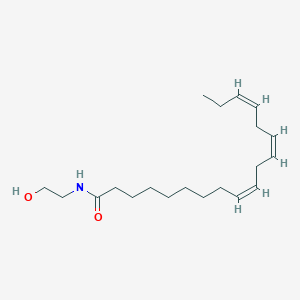
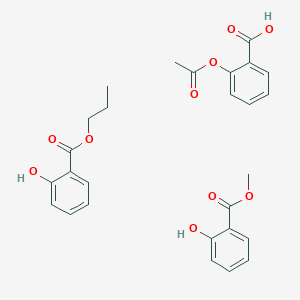
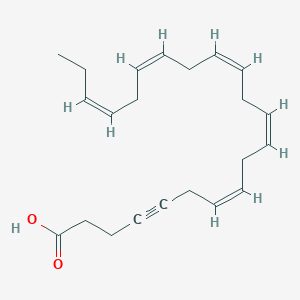
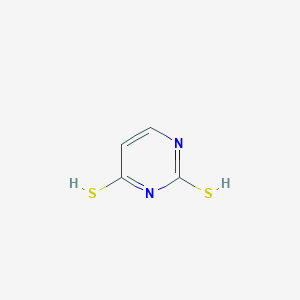
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
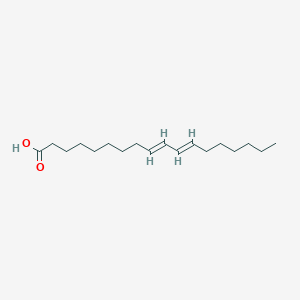
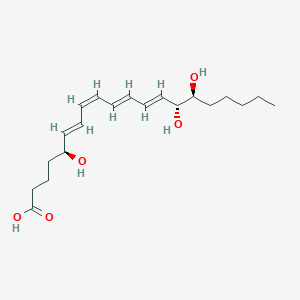
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
